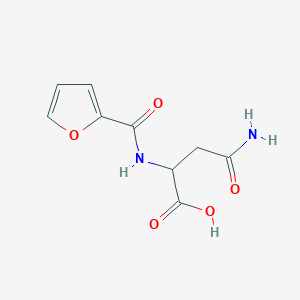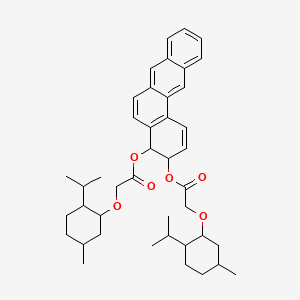
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) is a complex organic compound with the molecular formula C42H54O6 and a molecular weight of 654.887 g/mol . This compound is characterized by its unique structure, which includes a tetraphene core and two cyclohexyl acetate groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .
化学反应分析
Types of Reactions
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
- 3,4-Dihydroxy-3,4-dihydrobenzanthracene
- 1,2-Dihydroxy-1,2-dihydrochrysene
Comparison
Compared to these similar compounds, 3,4-Dihydrotetraphene-3,4-diyl bis(((5-methyl-2-(propan-2-yl)cyclohexyl)oxy)acetate) exhibits unique structural features and chemical properties.
属性
CAS 编号 |
80399-26-4 |
|---|---|
分子式 |
C42H54O6 |
分子量 |
654.9 g/mol |
IUPAC 名称 |
[4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-3,4-dihydrobenzo[a]anthracen-3-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate |
InChI |
InChI=1S/C42H54O6/c1-25(2)32-14-11-27(5)19-38(32)45-23-40(43)47-37-18-17-34-35(16-13-31-21-29-9-7-8-10-30(29)22-36(31)34)42(37)48-41(44)24-46-39-20-28(6)12-15-33(39)26(3)4/h7-10,13,16-18,21-22,25-28,32-33,37-39,42H,11-12,14-15,19-20,23-24H2,1-6H3 |
InChI 键 |
OLHQPSXAMPODBA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)OCC(=O)OC2C=CC3=C(C2OC(=O)COC4CC(CCC4C(C)C)C)C=CC5=CC6=CC=CC=C6C=C53)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


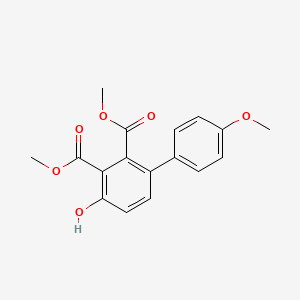
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
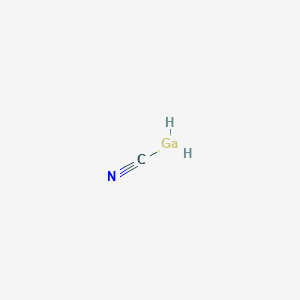
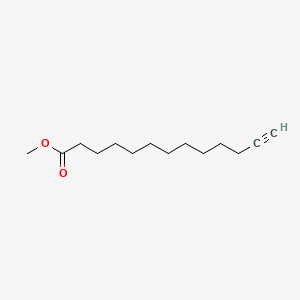
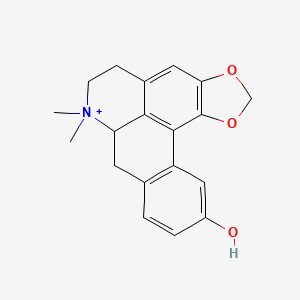
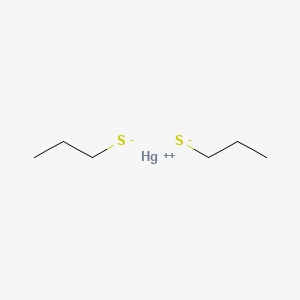
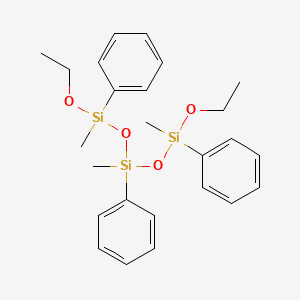
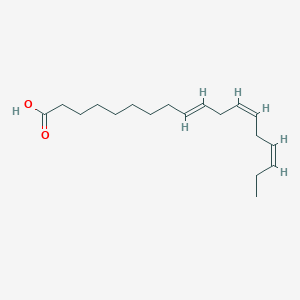
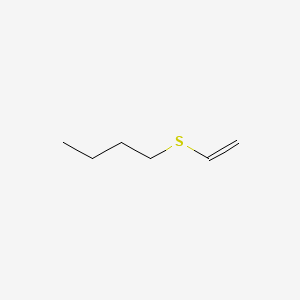
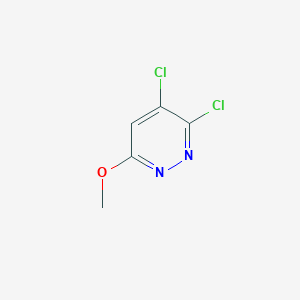
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
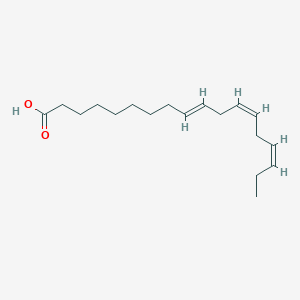
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
